1-(o-Tolyl)biguanide

Description

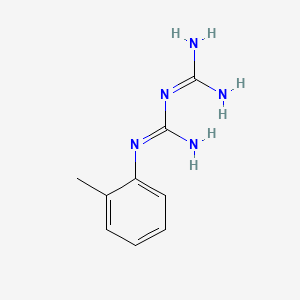

Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCAOHYQSOZCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4751-99-9 (mono-hydrochloride) |

Source

|

| Record name | 2-Tolylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042051 |

Source

|

| Record name | 1-(o-Tolyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-69-6 |

Source

|

| Record name | o-Tolylbiguanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tolylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonimidic diamide, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(o-Tolyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-o-tolylbiguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYL BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T9Z06LCV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 1-(o-Tolyl)biguanide: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of 1-(o-Tolyl)biguanide. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.

Core Chemical and Structural Data

1-(o-Tolyl)biguanide, a derivative of biguanide, presents as a white to off-white crystalline powder.[1] Its fundamental chemical and structural identifiers are summarized in the tables below, providing a foundational understanding of this compound.

Table 1: Chemical Identifiers of 1-(o-Tolyl)biguanide

| Identifier | Value |

| IUPAC Name | 1-(diaminomethylidene)-2-(2-methylphenyl)guanidine[2][3] |

| Synonyms | o-Tolylbiguanide, OTB, 1-(2-Methylphenyl)biguanide[4][5][6] |

| CAS Number | 93-69-6[7][8][9] |

| Molecular Formula | C₉H₁₃N₅[9][10][11] |

| Molecular Weight | 191.23 g/mol [7][9][12] |

| InChI | 1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)[7][12] |

| InChI Key | SQZCAOHYQSOZCE-UHFFFAOYSA-N[7][12] |

| SMILES | Cc1ccccc1NC(=N)NC(N)=N[7][12] |

Table 2: Physicochemical Properties of 1-(o-Tolyl)biguanide

| Property | Value |

| Physical State | Solid, powder[7][13] |

| Color | White to almost white[1] |

| Melting Point | 143-145 °C[7][13][14] |

| Boiling Point | 411.3 °C at 760 mmHg (estimated)[11] |

| Solubility | Very soluble in acetone (B3395972) and ethanol (B145695); soluble in methanol; slightly soluble in water, benzene, and chloroform; very slightly soluble in toluene (B28343) and hexane.[10] |

| pKa | Data not available |

Synthesis and Experimental Protocols

The primary synthetic route to 1-(o-Tolyl)biguanide involves the condensation reaction between o-toluidine (B26562) and dicyandiamide (B1669379). This reaction is typically carried out under acidic conditions, often using a mineral acid like hydrochloric acid as a catalyst.

General Synthesis Protocol

A general protocol for the synthesis of 1-(o-Tolyl)biguanide is as follows:

-

Reactant Preparation: o-Toluidine and dicyandiamide are used as the starting materials. The reaction can be initiated using either o-toluidine or its hydrochloride salt.

-

Reaction Conditions: The reactants are typically heated in a suitable solvent, such as ethanol or water, in the presence of an acid catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the product is isolated. This may involve cooling the reaction mixture to induce crystallization, followed by filtration. The crude product can be further purified by recrystallization from an appropriate solvent to yield pure 1-(o-Tolyl)biguanide.

Caption: A logical workflow for the synthesis of 1-(o-Tolyl)biguanide.

Analytical Characterization Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A KBr pellet is prepared by thoroughly grinding a small amount of the 1-(o-Tolyl)biguanide sample (approximately 1-2 mg) with about 200-250 mg of dry, spectroscopy-grade KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

Data Acquisition: The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 1-(o-Tolyl)biguanide is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. The concentration will depend on the spectrometer's sensitivity.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Biological Activity and Signaling Pathways

1-(o-Tolyl)biguanide, like other biguanides such as metformin (B114582) and phenformin, is known to inhibit mitochondrial complex I of the electron transport chain. This inhibition is a key mechanism underlying its observed biological effects, which include potential anticancer and antimicrobial activities.

The inhibition of mitochondrial complex I leads to a cascade of downstream cellular events:

-

Decreased ATP Synthesis: Inhibition of the electron transport chain impairs oxidative phosphorylation, leading to a reduction in cellular ATP production.

-

Increased AMP/ATP Ratio: The decrease in ATP levels results in an increased AMP to ATP ratio.

-

AMPK Activation: The elevated AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).

-

Downstream Effects: Activated AMPK and increased ROS can modulate various downstream signaling pathways, influencing processes such as glucose metabolism, cell growth, and apoptosis. For instance, AMPK activation can inhibit anabolic pathways like protein synthesis (via mTORC1 inhibition) and stimulate catabolic pathways to restore energy balance.

Caption: Downstream effects of 1-(o-Tolyl)biguanide's inhibition of mitochondrial complex I.

Applications and Research Interest

1-(o-Tolyl)biguanide has been utilized as a ligand in the synthesis of novel metal complexes, demonstrating its utility in coordination chemistry. These complexes have been investigated for their potential biological activities. Furthermore, its role as a mitochondrial complex I inhibitor positions it as a compound of interest for research into metabolic disorders, cancer, and infectious diseases. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action in various disease models.

References

- 1. chem.washington.edu [chem.washington.edu]

- 2. o-Tolyl biguanide(93-69-6) 1H NMR [m.chemicalbook.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(o-Tolyl)biguanide|CAS 93-69-6|For Research [benchchem.com]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. Titrating the effects of mitochondrial complex I impairment in the cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Buy 1-(o-Tolyl)biguanide | 93-69-6 [smolecule.com]

- 11. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Effect of mitochondrial complex I inhibition on Fe-S cluster protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell death induced by mitochondrial complex I inhibition is mediated by Iron Regulatory Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(o-Tolyl)biguanide from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(o-Tolyl)biguanide, a compound of interest in medicinal chemistry and materials science. This document details the chemical properties, synthesis protocol, and characterization of the target molecule, alongside a proposed mechanism of action based on its structural similarity to other pharmacologically active biguanides.

Introduction

1-(o-Tolyl)biguanide is an organic compound belonging to the biguanide (B1667054) class of molecules, characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its structural relationship to metformin (B114582), a widely used antidiabetic drug, has prompted interest in its potential biological activities, including antimicrobial and antitumor properties.[1] This guide offers a detailed protocol for its synthesis from o-toluidine (B26562) and dicyandiamide (B1669379), providing valuable information for researchers engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 1-(o-Tolyl)biguanide is presented in Table 1. This data is essential for the identification and quality control of the synthesized compound.

Table 1: Physicochemical Properties of 1-(o-Tolyl)biguanide

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₅ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 143-145 °C | |

| Appearance | White to off-white powder | |

| Solubility | Slightly soluble in water |

Spectroscopic data is critical for the structural elucidation of the synthesized molecule. Table 2 summarizes the key spectroscopic characteristics of 1-(o-Tolyl)biguanide.

Table 2: Spectroscopic Data for 1-(o-Tolyl)biguanide

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Aromatic protons, methyl protons, and N-H protons of the biguanide moiety. | |

| IR (KBr) | N-H stretching, C=N stretching, and aromatic C-H bending vibrations. |

Synthesis of 1-(o-Tolyl)biguanide

The primary synthetic route to 1-(o-Tolyl)biguanide involves the reaction of o-toluidine with dicyandiamide in the presence of an acid catalyst. The following protocol is adapted from the synthesis of the analogous 1-(o-tolyl)biguanidium chloride.

Materials:

-

o-Toluidine

-

Dicyandiamide

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine in ethanol.

-

Add an equimolar amount of dicyandiamide to the solution.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product, 1-(o-tolyl)biguanide hydrochloride, may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

The resulting 1-(o-tolyl)biguanide hydrochloride can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as sodium hydroxide, followed by extraction and solvent evaporation.

While a specific yield for this reaction is not widely reported, a similar synthesis of N-phenylbiguanide hydrochloride from aniline (B41778) and dicyandiamide has been reported to proceed with a yield of 93%.

Caption: A schematic overview of the synthesis process for 1-(o-Tolyl)biguanide Hydrochloride.

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for 1-(o-Tolyl)biguanide has not been extensively elucidated. However, its structural similarity to metformin suggests that it may share similar molecular targets and signaling pathways. Biguanides are known to exert their effects through various mechanisms, including the modulation of cellular energy metabolism and key signaling cascades involved in cell growth and proliferation.

Based on the known actions of other biguanides, a proposed signaling pathway for 1-(o-Tolyl)biguanide is depicted below. This hypothetical pathway involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway and the epidermal growth factor receptor (EGFR) signaling cascade, both of which are critical in many disease processes, including cancer.

Caption: Proposed signaling pathway for 1-(o-Tolyl)biguanide, suggesting inhibitory effects on EGFR and mTORC1.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 1-(o-Tolyl)biguanide from o-toluidine. The information presented, including physicochemical properties, spectroscopic data, and a proposed mechanism of action, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities and mechanisms of 1-(o-Tolyl)biguanide is warranted to fully explore its therapeutic potential.

References

1-(o-Tolyl)biguanide: An In-Depth Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(o-Tolyl)biguanide is a member of the biguanide (B1667054) class of compounds, a group recognized for its diverse biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the putative antimicrobial mechanism of action of 1-(o-Tolyl)biguanide, drawing upon the established activities of structurally related biguanide compounds. The core mechanisms likely involve catastrophic disruption of the bacterial cell membrane integrity and potential inhibition of essential metabolic enzymes such as dihydrofolate reductase. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols for mechanistic studies, and provides visualizations of the key pathways and experimental workflows to support further research and development in this area.

Introduction

Biguanide-containing compounds have long been a cornerstone in the treatment of various diseases, most notably as antimalarial and antidiabetic agents. The inherent antimicrobial properties of this chemical scaffold have also been widely recognized and exploited. 1-(o-Tolyl)biguanide, a simple substituted biguanide, possesses the key structural features that suggest antimicrobial potential. Understanding its precise mechanism of action is critical for its potential development as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance. This guide will explore the two primary hypothesized mechanisms: cell membrane disruption and enzymatic inhibition.

Core Antimicrobial Mechanisms

The antimicrobial action of 1-(o-Tolyl)biguanide is likely multifaceted, primarily targeting the bacterial cell envelope and essential intracellular processes.

Disruption of Bacterial Cell Membrane Integrity

The prevailing mechanism for the antimicrobial activity of cationic compounds like biguanides is the disruption of the bacterial cell membrane. The biguanide moiety is protonated at physiological pH, conferring a positive charge to the molecule.

-

Electrostatic Interaction: The negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria, attract the cationic 1-(o-Tolyl)biguanide. This initial electrostatic interaction is crucial for the compound's accumulation at the bacterial surface.

-

Membrane Permeabilization: Following adhesion, the lipophilic tolyl group is hypothesized to facilitate the insertion of the molecule into the phospholipid bilayer of the cytoplasmic membrane. This insertion disrupts the membrane's structural integrity, leading to the formation of pores or a general loss of membrane organization.

-

Loss of Membrane Potential and Leakage of Intracellular Contents: The disruption of the membrane leads to the dissipation of the proton motive force and the collapse of the membrane potential, which is vital for ATP synthesis and active transport. This is followed by the leakage of essential intracellular components, such as ions (K+), ATP, and genetic material, ultimately resulting in cell death.

dot

Caption: Proposed mechanism of bacterial membrane disruption by 1-(o-Tolyl)biguanide.

Inhibition of Dihydrofolate Reductase (DHFR)

Several biguanide derivatives, particularly the antimalarial pro-drugs like proguanil, are known to be metabolized into active forms (e.g., cycloguanil) that inhibit dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. While 1-(o-Tolyl)biguanide is not a pro-drug in the same vein as proguanil, direct inhibition of bacterial DHFR remains a plausible secondary mechanism of action.

-

Competitive Inhibition: 1-(o-Tolyl)biguanide may act as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate.

-

Disruption of DNA Synthesis: Inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for thymidylate synthase. This ultimately halts DNA synthesis and repair, leading to bacteriostasis and cell death.

dot

Caption: Inhibition of the dihydrofolate reductase (DHFR) pathway by 1-(o-Tolyl)biguanide.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of a 1-(o-Tolyl)biguanide Derivative (o-TTB)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 20 | [1] |

| Staphylococcus aureus | - | 15 | [1] |

Note: o-TTB is a polyether derivative of 1-(o-tolyl)biguanide. This data is presented as the closest available approximation of the parent compound's activity.

Table 2: Antimicrobial Activity of Metal Complexes of 1-(o-Tolyl)biguanide

| Microorganism | Strain | Complex | MIC (µg/mL) | MBEC (µg/mL) | Reference |

| Staphylococcus aureus | - | Ni(II) complex | 15.6 - 31.25 | 15.6 - 31.25 | [2] |

| Pseudomonas aeruginosa | - | Ni(II) complex | 31.25 - 62.5 | 31.25 - 62.5 | [2] |

| Candida albicans | - | Ni(II) complex | 7.8 | - | [2] |

| Staphylococcus aureus | - | Pd(II) complex | 15.6 - 31.25 | 15.6 - 31.25 | [2] |

| Pseudomonas aeruginosa | - | Pd(II) complex | 31.25 - 62.5 | 31.25 - 62.5 | [2] |

| Candida albicans | - | Pd(II) complex | 7.8 | - | [2] |

| Staphylococcus aureus | - | Pt(II) complex | 31.25 - 62.5 | 31.25 - 62.5 | [2] |

| Pseudomonas aeruginosa | - | Pt(II) complex | 62.5 | 62.5 | [2] |

| Candida albicans | - | Pt(II) complex | 15.6 | - | [2] |

MBEC: Minimum Biofilm Eradication Concentration

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of 1-(o-Tolyl)biguanide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of 1-(o-Tolyl)biguanide in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Broth Microdilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1-(o-Tolyl)biguanide stock solution in broth to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Membrane Potential Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye like 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)).

Methodology:

-

Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS with glucose).

-

Staining: Add DiOC2(3) to the bacterial suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 15 minutes.

-

Treatment: Add varying concentrations of 1-(o-Tolyl)biguanide to the stained bacterial suspension. Include a known membrane-depolarizing agent (e.g., CCCP) as a positive control.

-

Measurement: Immediately measure the fluorescence using a flow cytometer or a fluorescence plate reader. DiOC2(3) exhibits green fluorescence in all cells, but in healthy cells with a high membrane potential, it self-associates and shifts its fluorescence to red. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Membrane Integrity Assay

This assay assesses damage to the bacterial cell membrane by measuring the uptake of a fluorescent dye, propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.

Methodology:

-

Bacterial Preparation: Prepare the bacterial suspension as described for the membrane potential assay.

-

Treatment: Incubate the bacterial suspension with various concentrations of 1-(o-Tolyl)biguanide for a defined period.

-

Staining: Add propidium iodide (final concentration of ~1 µg/mL) to the treated bacterial suspensions and incubate in the dark for 5-10 minutes.

-

Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in red fluorescence indicates an increase in the number of cells with damaged membranes.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing dihydrofolate and NADPH.

-

Enzyme and Inhibitor: Add purified bacterial DHFR enzyme to the reaction mixture. For the test samples, also add varying concentrations of 1-(o-Tolyl)biguanide. Include a known DHFR inhibitor (e.g., methotrexate) as a positive control.

-

Kinetic Measurement: Initiate the reaction and immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1-(o-Tolyl)biguanide compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion

The available evidence strongly suggests that 1-(o-Tolyl)biguanide likely functions as an antimicrobial agent through a dual mechanism of action, characteristic of many biguanide compounds. The primary mode of action is anticipated to be the rapid, concentration-dependent disruption of the bacterial cell membrane, leading to a loss of essential cellular functions and viability. A secondary, and potentially synergistic, mechanism may involve the inhibition of dihydrofolate reductase, thereby interfering with nucleic acid synthesis. Further quantitative studies, particularly the determination of MIC values against a diverse panel of clinically relevant microorganisms, are essential to fully characterize the antimicrobial profile of 1-(o-Tolyl)biguanide and to validate its potential for future development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for conducting such mechanistic and efficacy studies.

References

Biological Activity Screening of 1-(o-Tolyl)biguanide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of 1-(o-Tolyl)biguanide derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways and workflows.

Introduction

Biguanides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic applications, most notably as antihyperglycemic agents. The parent compound, biguanide (B1667054), consists of two guanidine (B92328) moieties fused together. Structural modifications of the biguanide scaffold have led to the development of derivatives with a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.

1-(o-Tolyl)biguanide is a derivative characterized by the presence of an ortho-tolyl group. This structural feature influences its physicochemical properties and biological activity. This guide focuses on the screening of 1-(o-Tolyl)biguanide and its derivatives, particularly metal complexes, for their antimicrobial and anticancer potential.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data from various studies on the biological activity of 1-(o-Tolyl)biguanide derivatives.

Antimicrobial Activity

The antimicrobial efficacy of 1-(o-Tolyl)biguanide and its metal complexes has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(o-Tolyl)biguanide Metal Complexes against Planktonic Microbial Cells

| Compound | Staphylococcus aureus (ATCC 25923) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |

| [Ni(tbg)₂]Cl₂ | 31.25 µg/mL | 62.5 µg/mL | 15.6 µg/mL |

| [Pd(tbg)₂]Cl₂ | 15.6 µg/mL | 31.25 µg/mL | 7.8 µg/mL |

| [Pt(tbg)₂]Cl₂ | 15.6 µg/mL | 31.25 µg/mL | 7.8 µg/mL |

| 1-(o-tolyl)biguanide (tbg) | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |

| HtbgCl | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |

Source: Synthesis, physico‐chemical characterization and bioevaluation of Ni(II), Pd(II), and Pt(II) complexes with 1‐(o‐tolyl)biguanide: Antimicrobial and antitumor studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Iridium(III)-1-(o-tolyl)biguanide Complexes

| Compound | A. baumannii (ATCC 19606) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) | MRSA (ATCC 43300) | C. albicans (ATCC 90028) | C. neoformans (ATCC 208821) |

| Complex 4 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |

| Complex 5 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.25 µg/mL |

| Complex 6 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |

| Complex 7 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.25 µg/mL |

| Complex 8 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.25 µg/mL |

| Complex 9 | >32 µg/mL | >32 µg/mL | >32 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |

Source: Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity.[1]

Anticancer Activity

The anticancer potential of 1-(o-Tolyl)biguanide derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 3: In Vitro Antiproliferative Activity (IC50) of a Pt(II)-1-(o-tolyl)biguanide Complex

| Compound | Human Cervical Cancer SiHa Cell Line |

| [Pt(tbg)₂]Cl₂ | 25 µg/mL |

Source: Synthesis, physico‐chemical characterization and bioevaluation of Ni(II), Pd(II), and Pt(II) complexes with 1‐(o‐tolyl)biguanide: Antimicrobial and antitumor studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of 1-(o-Tolyl)biguanide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic microbial cells.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a microbial suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of Test Compound:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

-

-

Controls:

-

Include a positive control well with a known antibiotic.

-

Include a negative control well with only the growth medium and inoculum (no compound).

-

Include a sterility control well with only the growth medium.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the negative control.

-

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom microtiter plates

-

Human cancer cell line (e.g., SiHa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Biofilm Inhibition and Eradication: Crystal Violet Assay

This assay is used to quantify the formation of microbial biofilms and to assess the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal strains

-

Appropriate growth medium

-

Test compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol (B145695)

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Add 100 µL of microbial suspension (adjusted to a 0.5 McFarland standard and then diluted) to each well of a 96-well plate.

-

For inhibition assays, add different concentrations of the test compound at this stage.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-

-

Washing:

-

Gently aspirate the planktonic cells from each well.

-

Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

-

Fixation:

-

Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

-

Solubilization:

-

Air-dry the plate.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

-

Absorbance Measurement:

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of biofilm. Calculate the percentage of biofilm inhibition or eradication compared to the untreated control.

-

Mandatory Visualizations

Signaling Pathway: Anticancer Mechanism of Biguanides

Biguanides exert their anticancer effects through a multifaceted mechanism that primarily involves the disruption of cellular energy metabolism. A key event is the inhibition of Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then modulates downstream signaling pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.

References

An In-Depth Technical Guide to 1-(o-Tolyl)biguanide (CAS Number: 93-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and potential biological activities of 1-(o-Tolyl)biguanide (CAS No. 93-69-6). Structurally related to the widely used antidiabetic drug metformin (B114582), this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes its known chemical characteristics, provides insights into its synthesis and analysis, and explores its hypothesized mechanism of action based on the broader class of biguanides. Detailed experimental context and data are presented to support further research and application development.

Chemical and Physical Properties

1-(o-Tolyl)biguanide is a white to off-white crystalline powder.[1] Its core structure consists of a biguanide (B1667054) functional group attached to an o-tolyl moiety.[2] The presence of both a hydrophilic biguanide group and a hydrophobic o-tolyl group gives the molecule moderate lipophilicity.[2]

Table 1: Physicochemical Properties of 1-(o-Tolyl)biguanide

| Property | Value | Reference(s) |

| CAS Number | 93-69-6 | |

| Molecular Formula | C₉H₁₃N₅ | [2] |

| Molecular Weight | 191.23 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 143-145 °C | |

| Boiling Point | 316.98 °C (rough estimate) | [1] |

| Solubility | Slightly soluble in water (2.75 g/L at 30 °C). Soluble in methanol. Very soluble in acetone (B3395972) and ethanol. Slightly soluble in chloroform (B151607) and benzene. Very slightly soluble in toluene (B28343) and hexane. | [1][3] |

| LogP | 0.71 at 25 °C | [1] |

| pKa | Not explicitly found in searches. |

Spectroscopic Data

The structural features of 1-(o-Tolyl)biguanide have been elucidated through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-(o-Tolyl)biguanide

| Technique | Key Observations | Reference(s) |

| FTIR (KBr Pellet) | N-H stretching vibrations in the 3300-3500 cm⁻¹ region. | [2] |

| ¹H NMR | Aromatic protons in the δ 6.6-7.4 ppm region. NH protons of the biguanide moiety as singlets in the δ 9-10 ppm range. NH₂ groups as signals between δ 7-8 ppm. | [2] |

| Mass Spectrometry | Protonated molecular ion [M+H]⁺ at m/z 192.1244. | [2] |

| UV-Vis | Absorption bands in the 231-346 nm range. | [2] |

Experimental Protocols

Synthesis of 1-(o-Tolyl)biguanide Hydrochloride

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 1-(o-Tolyl)biguanide Hydrochloride.

A plausible experimental approach based on available literature for similar biguanide syntheses would involve:

-

Reaction Setup: o-Toluidine (B26562) hydrochloride and dicyandiamide (B1669379) are combined in a suitable solvent, such as water, ethanol, or a phenol-containing organic solvent.[1][2][4]

-

Reaction Conditions: The mixture is heated, likely to reflux, for several hours to facilitate the condensation reaction.[5][6]

-

Work-up: Upon cooling, the crude product may precipitate. The solid is collected by filtration.

-

Purification: The crude solid is purified by recrystallization. A common technique involves dissolving the solid in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.[7][8][9] The pure crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[7][8]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the precise quantification of 1-(o-Tolyl)biguanide is crucial for research and quality control. While a specific, validated method was not found in the literature search, a general approach for the analysis of biguanides on a Primesep 100 column has been described.[10] For method development and validation, the following parameters should be considered:

Table 3: Recommended Parameters for HPLC Method Development

| Parameter | Recommended Starting Point |

| Column | C18 reverse-phase column (e.g., Primesep 100) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV spectrophotometry at the λmax of 1-(o-Tolyl)biguanide (around 236 nm).[11] |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C). |

Method Validation Workflow:

Caption: Workflow for the development and validation of an HPLC method.

Biological Activity and Mechanism of Action

Hypothesized Mechanism of Action

Direct experimental evidence for the mechanism of action of 1-(o-Tolyl)biguanide is limited. However, due to its structural similarity to other biguanides like metformin and phenformin, a similar mechanism is highly probable. The primary target of biguanides is believed to be the mitochondrial respiratory chain, specifically Complex I.[12]

Proposed Signaling Pathway:

Caption: Hypothesized mechanism of action of 1-(o-Tolyl)biguanide via AMPK pathway.

Inhibition of Complex I leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This change in the energy status of the cell activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[12][13] Activated AMPK then phosphorylates various downstream targets, leading to the inhibition of anabolic processes (such as gluconeogenesis and lipogenesis) and the activation of catabolic pathways (such as glucose uptake and fatty acid oxidation).[13]

Metal Complexes and Their Biological Activities

1-(o-Tolyl)biguanide is an effective ligand for transition metals, and its metal complexes have shown promising biological activities.

-

Antimicrobial Activity: Complexes of 1-(o-tolyl)biguanide with metals such as palladium(II) and platinum(II) have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] The metal complexes often exhibit enhanced antimicrobial properties compared to the free ligand.[14]

-

Antitumor Activity: The platinum(II) complex of 1-(o-tolyl)biguanide has shown notable antiproliferative effects on human cervical cancer cell lines.[14] The antitumor mechanism of biguanide metal complexes is an active area of research, with potential links to the inhibition of energy metabolism in the tumor microenvironment.[15]

Experimental Protocol for Antimicrobial Susceptibility Testing (Conceptual):

A standard method to determine the antimicrobial efficacy is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., 0.5 McFarland standard) is prepared.[16]

-

Serial Dilutions: The test compound (1-(o-tolyl)biguanide or its metal complex) is serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[16]

-

Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[16]

Safety and Handling

1-(o-Tolyl)biguanide is classified as harmful if swallowed and causes skin irritation and serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(o-Tolyl)biguanide is a research chemical with a range of interesting properties and potential applications, particularly in the development of novel therapeutic agents through the formation of metal complexes. Its structural similarity to metformin suggests a mechanism of action involving the inhibition of mitochondrial complex I and activation of AMPK, although direct experimental confirmation is needed. This technical guide provides a solid foundation of its known properties and offers a starting point for further investigation into its synthesis, analytical characterization, and biological evaluation. Future research should focus on elucidating its precise mechanism of action and exploring the full therapeutic potential of its derivatives.

References

- 1. CN102659640A - Preparation method of 1-(o-carboxyphenyl)biguanide hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JPH1171339A - Method for producing biguanide salts - Google Patents [patents.google.com]

- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LabXchange [labxchange.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structural Elucidation of 1-(o-Tolyl)biguanide: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-Tolyl)biguanide is an organic compound belonging to the biguanide (B1667054) class of molecules, characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its chemical formula is C₉H₁₃N₅, and it has a molecular weight of approximately 191.23 g/mol .[1] The compound typically presents as a white crystalline powder with a melting point in the range of 143-145 °C.[1] Structurally similar to the well-known antidiabetic drug metformin, 1-(o-tolyl)biguanide holds potential for various biological activities. This guide provides a detailed technical overview of the structural elucidation of 1-(o-Tolyl)biguanide using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This document outlines the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra, presents the expected spectral data in tabular format for clarity, and visualizes the experimental workflow and the logic of spectral interpretation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 1-(o-Tolyl)biguanide is dissolved in approximately 0.75 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals of the analyte. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for data acquisition.

-

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts of the signals are referenced to the TMS peak. Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

b) ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample, typically 20-50 mg of 1-(o-Tolyl)biguanide, is dissolved in 0.75 mL of a deuterated solvent in a 5 mm NMR tube. TMS is used as the internal standard (δ = 0.00 ppm).

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.

-

Data Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier-transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample of 1-(o-Tolyl)biguanide is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.

-

Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Data Presentation

The following tables summarize the expected quantitative data from the NMR and FTIR analyses of 1-(o-Tolyl)biguanide. Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented here are representative.

Table 1: Expected ¹H NMR Spectral Data for 1-(o-Tolyl)biguanide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (o-tolyl group) |

| ~ 6.8 - 7.0 | Multiplet | 4H | Aromatic protons (o-tolyl group) |

| ~ 7.0 - 7.5 | Broad Singlet | 4H | -NH₂ (biguanide) |

| ~ 8.5 - 9.5 | Broad Singlet | 2H | -NH- (biguanide) |

Table 2: Expected ¹³C NMR Spectral Data for 1-(o-Tolyl)biguanide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 17 - 20 | -CH₃ (o-tolyl group) |

| ~ 125 - 132 | Aromatic CH (o-tolyl group) |

| ~ 135 - 140 | Quaternary aromatic C (o-tolyl group) |

| ~ 155 - 165 | C=N (biguanide carbons) |

Table 3: Expected FTIR Spectral Data for 1-(o-Tolyl)biguanide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 | N-H stretching | -NH₂, -NH- (biguanide) |

| 3100 - 3000 | C-H stretching | Aromatic C-H (o-tolyl) |

| 3000 - 2850 | C-H stretching | -CH₃ (o-tolyl) |

| ~ 1650 | C=N stretching | Biguanide |

| 1600 - 1450 | C=C stretching | Aromatic ring (o-tolyl) |

| ~ 1550 | N-H bending | -NH₂ (biguanide) |

| ~ 750 | C-H out-of-plane bending | Ortho-disubstituted benzene |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation process.

References

Mass Spectrometry Fragmentation Analysis of 1-(o-Tolyl)biguanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-Tolyl)biguanide is a chemical compound belonging to the biguanide (B1667054) class, a group of substances known for their therapeutic applications, most notably in the management of type 2 diabetes. As with any compound in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-(o-Tolyl)biguanide, offering valuable insights for researchers in pharmacology, medicinal chemistry, and analytical sciences.

Molecular Structure and Properties

1-(o-Tolyl)biguanide possesses a molecular formula of C₉H₁₃N₅ and a molecular weight of approximately 191.23 g/mol .[1] In positive ion mode mass spectrometry, it readily forms a protonated molecule [M+H]⁺.

Mass Spectrometry Data

| Ion Description | Proposed Structure | Theoretical m/z |

| Protonated Molecule | [C₉H₁₄N₅]⁺ | 192.12 |

| Molecular Ion | [C₉H₁₃N₅]⁺ | 191.12 |

| o-Toluidine fragment | [C₇H₉N]⁺ | 107.07 |

| Tolyl fragment | [C₇H₈]⁺ | 108.06 |

Proposed Fragmentation Pathway

The fragmentation of 1-(o-Tolyl)biguanide is expected to proceed through several key steps, primarily involving the cleavage of the biguanide moiety and the bond connecting it to the tolyl group. The following diagram illustrates the proposed fragmentation logic.

Caption: Proposed fragmentation pathway of 1-(o-Tolyl)biguanide.

Experimental Protocols

Detailed experimental protocols for obtaining the mass spectrum of 1-(o-Tolyl)biguanide are not extensively published. However, based on the analysis of similar biguanide compounds, a general methodology can be proposed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar biguanides.[2][3][4][5][6]

-

Column: A HILIC column (e.g., amide-based).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for biguanides.[2]

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) would be employed to generate fragment ions. The collision energy would need to be optimized to achieve a balance between the precursor ion and the desired fragment ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar biguanide group would likely be necessary to improve volatility and chromatographic performance.

Discussion of Fragmentation Mechanism

The proposed fragmentation of 1-(o-Tolyl)biguanide is primarily driven by the lability of the C-N bonds within the biguanide structure and the bond linking the biguanide moiety to the aromatic ring.

-

Formation of the Protonated Molecule/Molecular Ion: In ESI, the molecule is expected to readily accept a proton to form the [M+H]⁺ ion with m/z 192. In Electron Ionization (EI), the molecular ion M⁺ at m/z 191 would be observed.

-

Cleavage of the Aryl-N Bond: A primary fragmentation pathway likely involves the cleavage of the bond between the tolyl group and the biguanide nitrogen. This can lead to the formation of the o-toluidine fragment at m/z 107 . This is a common fragmentation pattern for N-aryl compounds.

-

Formation of the Tolyl Fragment: A rearrangement followed by cleavage can result in the formation of a tolyl cation or a related species with m/z 108 . This fragment is a common feature in the mass spectra of tolyl-containing compounds.

-

Fragmentation of the Biguanide Chain: The biguanide chain itself can undergo various cleavages, though these fragments are often of lower mass and may be less diagnostic than the fragments containing the tolyl group.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of 1-(o-Tolyl)biguanide based on its chemical structure and the known behavior of similar compounds. The proposed fragmentation pathways and key fragment ions serve as a valuable reference for researchers working on the identification, characterization, and quantification of this and other related biguanide compounds. The provided experimental workflow offers a starting point for the development of robust analytical methods for the analysis of 1-(o-Tolyl)biguanide in various matrices. Further empirical studies are warranted to confirm and expand upon the fragmentation patterns detailed in this guide.

References

- 1. scbt.com [scbt.com]

- 2. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

Potential Therapeutic Applications of 1-(o-Tolyl)biguanide: A Technical Guide for Researchers

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. 1-(o-Tolyl)biguanide is a chemical compound for research use and is not approved for human or veterinary therapeutic use.

Introduction

1-(o-Tolyl)biguanide is a derivative of biguanide (B1667054), a class of compounds that has garnered significant attention in the pharmaceutical industry. Its structural similarity to the widely-used anti-diabetic drug metformin (B114582) suggests a potential for therapeutic applications in metabolic disorders. Furthermore, emerging research has highlighted its promise as an antimicrobial and an anticancer agent, particularly when complexed with metal ions. This technical guide provides a comprehensive overview of the current state of research on 1-(o-Tolyl)biguanide, summarizing key findings, outlining experimental methodologies, and identifying areas for future investigation.

Core Compound Profile

| Property | Value |

| Chemical Name | 1-(o-Tolyl)biguanide |

| Synonyms | o-Tolylbiguanide, 1-(2-Methylphenyl)biguanide |

| CAS Number | 93-69-6 |

| Molecular Formula | C₉H₁₃N₅ |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 143-145 °C |

Potential Therapeutic Applications

Current research primarily focuses on three potential therapeutic avenues for 1-(o-Tolyl)biguanide: antimicrobial, anticancer, and anti-diabetic applications.

Antimicrobial Activity

1-(o-Tolyl)biguanide and its metal complexes have demonstrated notable activity against a range of pathogenic microbes. The biguanide moiety is known for its antimicrobial properties, and the tolyl group may enhance its efficacy.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 1-(o-Tolyl)biguanide and its derivatives against various microorganisms.

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| o-Tolylbiguanide derivative (o-TTB) | Escherichia coli | 20 | [2] |

| o-Tolylbiguanide derivative (o-TTB) | Staphylococcus aureus | 15 | [2] |

Mechanism of Action

The precise antimicrobial mechanism of 1-(o-Tolyl)biguanide is not fully elucidated but is believed to be similar to other biguanide-based antimicrobials. The positively charged biguanide group likely interacts with and disrupts the negatively charged components of microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of 1-(o-Tolyl)biguanide has been explored primarily through its coordination complexes with various transition metals. These complexes have shown cytotoxicity against several human cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for metal complexes of 1-(o-Tolyl)biguanide against different cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Pd(II) complex with 1-(o-tolyl)biguanide | SiHa (Human cervical cancer) | Not specified, but showed activity | [3] |

| Pt(II) complex with 1-(o-tolyl)biguanide | SiHa (Human cervical cancer) | Not specified, but showed significant antiproliferative activity | [3] |

Mechanism of Action

The anticancer mechanism of biguanides is generally attributed to their ability to inhibit mitochondrial respiration, specifically complex I of the electron transport chain. This leads to cellular energy stress, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of cancer cell proliferation and induction of apoptosis. For some biguanide derivatives, effects on other signaling pathways, such as the EGFR pathway, have also been observed.

Anti-Diabetic Potential: A Knowledge Gap

Despite the structural resemblance of 1-(o-Tolyl)biguanide to metformin, a first-line treatment for type 2 diabetes, there is a notable absence of published research specifically investigating its anti-diabetic properties. The general mechanism of action for biguanides in a diabetic context involves the activation of AMPK, which leads to decreased hepatic glucose production and increased insulin (B600854) sensitivity and glucose uptake in peripheral tissues.[4]

While it is plausible that 1-(o-Tolyl)biguanide shares these mechanisms, dedicated studies with quantitative data on its effects on blood glucose levels, insulin signaling pathways, and glucose uptake in relevant cell models are required to validate this hypothesis. No in vivo studies demonstrating a glucose-lowering effect have been found in the public domain.[5][6]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of 1-(o-Tolyl)biguanide's therapeutic potential. These should be adapted and optimized for specific experimental conditions.

Synthesis of 1-(o-Tolyl)biguanide

A general synthetic route for 1-(o-Tolyl)biguanide is available in the chemical literature.[7] A common method involves the reaction of o-toluidine (B26562) with dicyandiamide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[8][9][10]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of 1-(o-Tolyl)biguanide in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[3][11][12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(o-Tolyl)biguanide or its complexes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Western Blot for AMPK Phosphorylation

This protocol is for detecting the activation of AMPK by assessing its phosphorylation status.[15][16][17][18][19]

-

Cell Lysis: Treat cells with 1-(o-Tolyl)biguanide for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.

Conclusion and Future Directions

1-(o-Tolyl)biguanide is a promising scaffold for the development of new therapeutic agents. The available data strongly support its potential as an antimicrobial and, when complexed with metals, as an anticancer agent. However, the current body of research is still in its nascent stages.

The most significant gap in our understanding of 1-(o-Tolyl)biguanide is its potential as an anti-diabetic agent. Future research should prioritize in vitro and in vivo studies to quantify its effects on glucose metabolism, insulin sensitivity, and the underlying molecular pathways, particularly the AMPK signaling cascade.

For its antimicrobial and anticancer applications, further studies are needed to elucidate the specific mechanisms of action, evaluate a broader range of microbial strains and cancer cell lines, and assess the in vivo efficacy and safety of the most promising compounds and complexes. The development of detailed structure-activity relationships will be crucial for optimizing the therapeutic potential of 1-(o-Tolyl)biguanide and its derivatives. Clinical trials have not been conducted for this compound, and significant preclinical research is required before its therapeutic utility in humans can be considered.

References

- 1. o-Tolyl biguanide CAS#: 93-69-6 [m.chemicalbook.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct effects of biguanides on glucose utilization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(o-Tolyl)biguanide as a Ligand for Transition Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction